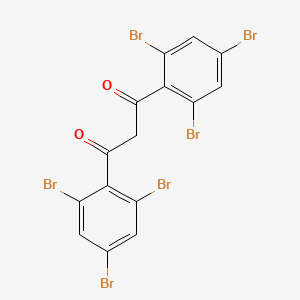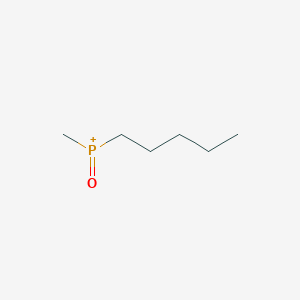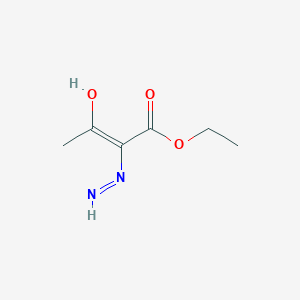
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a propane-1,3-dione backbone with two 2,4,6-tribromophenyl groups attached at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione typically involves the reaction of 2,4,6-tribromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, forming the desired product. The reaction conditions usually include a solvent like ethanol and a temperature range of 25-30°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. Its brominated phenyl groups contribute to its reactivity and ability to form stable complexes with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bromine atoms.
1,3-Bis(2,4-dichlorophenyl)propane-1,3-dione: Similar structure but with chlorine atoms instead of bromine atoms.
1,3-Bis(2,4,6-trichlorophenyl)propane-1,3-dione: Similar structure but with trichlorophenyl groups.
Uniqueness
1,3-Bis(2,4,6-tribromophenyl)propane-1,3-dione is unique due to its high bromine content, which imparts specific chemical and physical properties
Propiedades
| 111114-27-3 | |
Fórmula molecular |
C15H6Br6O2 |
Peso molecular |
697.6 g/mol |
Nombre IUPAC |
1,3-bis(2,4,6-tribromophenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H6Br6O2/c16-6-1-8(18)14(9(19)2-6)12(22)5-13(23)15-10(20)3-7(17)4-11(15)21/h1-4H,5H2 |
Clave InChI |
NGMNNVZCRASLKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)C(=O)CC(=O)C2=C(C=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)


![9-[(Prop-2-en-1-yl)sulfanyl]anthracene](/img/structure/B14317385.png)

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
